5-シアノピリミジン

概要

説明

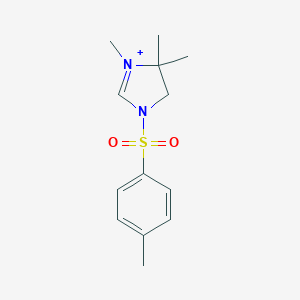

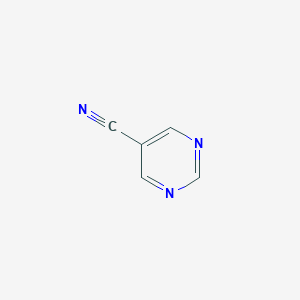

5-Cyanopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of a cyano group attached to the fifth position of the pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Synthesis Analysis

The synthesis of 5-cyanopyrimidine derivatives has been approached through various methods. One approach involves the use of a novel flow microwave device to develop 5-amino-4-cyanopyrazoles, which are then converted to more complex pyrazolopyrimidine structures through a batch mode microwave process . Another method includes the synthesis of 5-vinylpyrimidine nucleosides, which are synthesized via organometallic intermediates from commercially available nucleosides . Additionally, a "one pot," environmentally friendly multicomponent synthesis has been reported for the creation of 2-amino-5-cyanopyrimidines, utilizing green chemical techniques such as microwave irradiation and grindstone technology .

Molecular Structure Analysis

The molecular structure of 5-cyanopyrimidine derivatives has been elucidated through various spectroscopic techniques. For instance, X-ray crystallographic analysis confirmed the direct hydrogen bonding of the cyano nitrogen of the 5-cyanopyrimidine core to the backbone NH of Met109 in the case of p38alpha MAP kinase inhibitors . Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been employed to characterize newly synthesized compounds, such as 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles .

Chemical Reactions Analysis

5-Cyanopyrimidine derivatives undergo various chemical reactions that lead to the formation of structurally diverse compounds. For example, thiopyrimidine derivatives were synthesized through the reaction of ethyl cyanoacetate with thiourea and different aldehydes, followed by chlorination and cyclocondensation reactions . The Dimroth rearrangement is another reaction that 5-cyanopyrimidine derivatives can undergo, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-cyanopyrimidine derivatives are influenced by their molecular structure. These compounds have shown potent and selective inhibitory activities against various biological targets. For instance, some derivatives have demonstrated significant antiviral properties against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . Others have been evaluated for their cytotoxic activity against the HepG2 cell line, with certain compounds exhibiting potent activity . Additionally, some 5-cyanopyrimidine derivatives have been synthesized as antimicrobial agents and have shown effectiveness against various bacterial strains .

科学的研究の応用

抗腫瘍活性

5-シアノピリミジン誘導体は、癌治療における潜在的な可能性について広く研究されています。注目すべき用途は、アクリルアミド基を含む5-シアノ-2,4,6-置換ピリミジン誘導体の設計と合成です。 これらの化合物は、MGC-803、PC-3、A549、H1975など、さまざまなヒト癌細胞株に対して有意な抗腫瘍活性を示しました . たとえば、ある誘導体はPC-3前立腺癌細胞に対して強力な細胞毒性を示し、新しい抗腫瘍剤の開発のためのリード化合物としての可能性を強調しています .

抗菌用途

5-シアノピリミジン誘導体の抗菌特性も注目に値します。 研究により、スピロ-5-シアノピリミジン誘導体は、グラム陽性菌とグラム陰性菌の両方に対して有効であることが示されています . これは、良好な抗菌活性を有する化合物を生成する多成分縮合プロセスによって達成され、それらは新しい抗菌剤の開発におけるさらなる探求に価値があります .

抗ウイルス特性

ピリミジン誘導体には、5-シアノピリミジン構造を持つものも含め、有望な抗ウイルス活性を示すことが知られています。 それらの構造的な複雑さは、ウイルス複製を潜在的に阻害したり、ウイルスのライフサイクルを妨害したりできる化合物の開発を可能にし、新しい抗ウイルス薬を創出するための道を提供します .

抗エイズの可能性

エイズとの闘いには、HIVウイルスを効果的に標的とすることのできる新規化合物の開発が必要です。 5-シアノピリミジン誘導体は、潜在的な抗エイズ剤として特定されており、研究では、ウイルス機構を妨害する能力が示唆されています .

鎮痛効果

5-シアノピリミジン誘導体の鎮痛(痛みを和らげる)特性は、痛み管理の研究の候補となっています。 これらの化合物は、痛み知覚に関与する特定の経路を標的とすることで、新しい鎮痛薬の開発につながる可能性があります .

多剤耐性(MDR)の阻害剤

多剤耐性は、癌など、さまざまな疾患の治療における大きな課題です。 5-シアノピリミジン誘導体は、MDRの阻害剤として探求されており、耐性機構を克服することで、標準的な治療の有効性を回復させる可能性があります .

抗血小板薬と抗血栓薬

5-シアノピリミジンをベースにした化合物は、抗血小板作用と抗血栓作用について調査されています。 これらの活性は、脳卒中や心臓発作につながる可能性のある血栓を予防する上で重要であり、これらの誘導体が心臓血管薬の開発における可能性を示しています .

環境用途

水を溶媒として使用する5-シアノピリミジン誘導体の環境に優しい合成は、グリーンケミストリーによる医薬品開発へのアプローチです。 この方法は、環境への影響を軽減し、これらの化

作用機序

Target of Action

5-Cyanopyrimidine has been found to interact with several targets, primarily p38α MAP kinase and prostate cancer cells . The p38α MAP kinase is a protein that plays a crucial role in cellular responses to stress and inflammation . In the context of prostate cancer cells, 5-Cyanopyrimidine derivatives have shown potent cytotoxicity .

Mode of Action

5-Cyanopyrimidine derivatives interact with their targets through a variety of mechanisms. For instance, they have been found to inhibit the colony formation, migration, and invasion of prostate cancer cells . Furthermore, these derivatives can induce S-phase cell cycle arrest and apoptosis in these cells . In the case of p38α MAP kinase, 5-Cyanopyrimidine derivatives act as potent, selective, and orally active inhibitors .

Biochemical Pathways

It is known that the compound’s interaction with p38α map kinase can influence various cellular processes, including inflammation and stress responses . In prostate cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis suggests an impact on cell proliferation and survival pathways .

Pharmacokinetics

For example, certain cyanopyrimidine hybrids have shown strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .

Result of Action

The action of 5-Cyanopyrimidine results in significant cellular effects. In prostate cancer cells, the compound has been found to inhibit colony formation, migration, and invasion, and to induce S-phase cell cycle arrest and apoptosis . These effects suggest a potential utility of 5-Cyanopyrimidine derivatives in cancer treatment.

Action Environment

The action of 5-Cyanopyrimidine can be influenced by various environmental factors. For instance, the synthesis of spiro-5-cyanopyrimidines has been achieved using an environmentally benign method involving multi-component condensation in an aqueous medium . This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent environment.

Safety and Hazards

5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

将来の方向性

Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.

特性

IUPAC Name |

pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAPHVAGFEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436587 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40805-79-6 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are common starting materials for synthesizing 5-cyanopyrimidines?

A1: Several synthetic routes have been explored, including:

- Acylketene S,S-acetals and Acylketene S,N-acetals: These react with amidines, guanidine, or S-alkylisothioureas to yield 5-cyanopyrimidines [].

- Malononitrile: This versatile reagent reacts with N-cyanoimidates, ethyl cyanoacetate, or amidines in the presence of bases to form 5-cyanopyrimidines [, , ].

- 2-Cyanocinnamonitriles: These can be reacted with arylamidines to yield 2,4,6-trisubstituted 5-cyanopyrimidines [].

- 5-Aminopyrimidine derivatives: These can undergo an extended Sandmeyer reaction to yield 5-cyanopyrimidines [].

Q2: What is the molecular formula and weight of 5-cyanopyrimidine?

A2: The molecular formula of 5-cyanopyrimidine is C5H3N3, and its molecular weight is 105.10 g/mol.

Q3: How can spectroscopic data help characterize 5-cyanopyrimidines?

A3: IR, 1H NMR, 13C NMR, and mass spectrometry are valuable tools for structural elucidation. For instance, 1H NMR and 13C NMR can confirm the presence and position of substituents on the pyrimidine ring [].

Q4: What are some notable biological activities reported for 5-cyanopyrimidine derivatives?

A4: 5-Cyanopyrimidine derivatives have shown promise as:

- p38α MAP kinase inhibitors: Displaying low nanomolar enzymatic and cellular activity, they offer potential for treating inflammatory diseases [].

- Adenosine A2a receptor agonists: Demonstrating safe potential for lowering intraocular pressure and treating glaucoma [].

- Antimicrobial agents: Exhibiting effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [, ].

- Anticancer agents: Inducing apoptosis in HepG-2 cells via the MDM2-p53 signaling pathway [].

Q5: How does the structure of a 5-cyanopyrimidine derivative affect its p38α MAP kinase inhibitory activity?

A5: Structure-activity relationship (SAR) studies have revealed that:* Replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide improves metabolic stability []. * The cyano nitrogen of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in p38α, as confirmed by X-ray crystallography [].

Q6: How do ginsenoside-5-cyanopyrimidine conjugates exert their anticancer effects?

A6: These derivatives activate the p53 signaling pathway by downregulating MDM2 protein expression. This leads to an increased Bax/Bcl-2 ratio, caspase-3 activation, and ultimately, apoptosis in HepG-2 cells [].

Q7: What challenges are associated with developing 5-cyanopyrimidine derivatives into drugs?

A7: Challenges include:

- Solubility: Some 5-cyanopyrimidines exhibit low water solubility, necessitating strategies like incorporating hydrophilic groups to improve bioavailability [].

- Metabolic stability: Modifications to the core structure, such as replacing labile groups, can enhance metabolic stability and improve in vivo efficacy [].

Q8: How can computational chemistry aid in the development of 5-cyanopyrimidine-based drugs?

A8: Molecular docking studies can predict binding modes and affinities of 5-cyanopyrimidine derivatives to their targets, guiding the design of more potent and selective inhibitors [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。